molecular formula C23H25N3O5 B11285228 Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11285228
M. Wt: 423.5 g/mol
InChI Key: JYUKMZJZZCREOI-UHFFFAOYSA-N
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Description

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features an imidazolidinone ring, a benzoate ester, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a diketone to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 4-aminobenzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
  • Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate

Uniqueness

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring and acetylamino group make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-[[2-(2,5-dioxo-1-phenyl-3-propan-2-ylimidazolidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H25N3O5/c1-4-31-22(29)16-10-12-17(13-11-16)24-20(27)14-19-21(28)26(18-8-6-5-7-9-18)23(30)25(19)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,24,27)

InChI Key

JYUKMZJZZCREOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

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